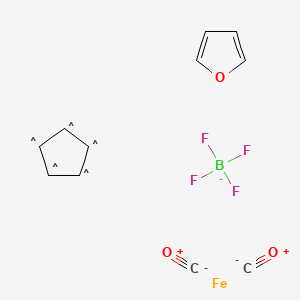

CID 131701058

説明

The compound with the identifier “CID 131701058” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast repository that includes over 110 million unique chemical structures .

特性

分子式 |

C11H9BF4FeO3- |

|---|---|

分子量 |

331.84 g/mol |

InChI |

InChI=1S/C5H5.C4H4O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H;;;;/q;;;;-1; |

InChIキー |

PRCYZUBJZAISPX-UHFFFAOYSA-N |

正規SMILES |

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1=COC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |

製品の起源 |

United States |

準備方法

The preparation methods for CID 131701058 involve various synthetic routes and reaction conditions. The synthesis of such compounds typically includes steps like the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The preparation involves determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

化学反応の分析

CID 131701058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and metal carbonates. For example, reactions with hydrochloric acid, sulfuric acid, and nitric acid can form salts, water, and carbon dioxide.

科学的研究の応用

CID 131701058 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it can be used to understand biological processes and interactions. In medicine, it may be involved in drug development and therapeutic applications. Additionally, it has industrial applications, such as in the food industry, where cyclodextrins are used to improve the physical, chemical, and biological characteristics of food compounds .

作用機序

The mechanism of action of CID 131701058 involves its interaction with molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone, where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. This process highlights the compound’s role in biological systems and its potential therapeutic effects .

類似化合物との比較

CID 131701058 can be compared with other similar compounds in the PubChem database. Similar compounds can be identified using 2-dimensional and 3-dimensional neighboring sets, which precompute “neighbor” relationships between molecules. This comparison helps highlight the uniqueness of CID 131701058 in terms of its chemical structure and properties. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161), which share structural similarities but differ in their specific chemical behaviors .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 131701058 that addresses gaps in existing literature?

- Methodological Guidance :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question .

- Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, particularly for biomedical or pharmacological studies .

- Ensure clarity and specificity by avoiding vague terms (e.g., "investigate effects") and instead define measurable outcomes (e.g., "quantify ligand-binding affinity of CID 131701058 for Receptor X") .

- Conduct a preliminary literature review to identify unresolved contradictions or understudied mechanisms (e.g., conflicting reports on CID 131701058's metabolic stability) .

Q. What systematic approaches are recommended for synthesizing existing studies on CID 131701058?

- Methodological Guidance :

- Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter primary sources and exclude unreliable platforms (e.g., ) .

- Critically appraise sources by assessing experimental rigor (e.g., sample size, controls) and contextual relevance (e.g., in vitro vs. in vivo models) .

- Organize findings into comparative tables highlighting key parameters (e.g., IC50 values, assay conditions) and discrepancies (e.g., conflicting toxicity profiles) .

- Cite literature using journal-specific formatting (e.g., IUPAC nomenclature, DOI inclusion) .

Q. What are essential considerations for designing reproducible experiments involving CID 131701058?

- Methodological Guidance :

- Experimental Reproducibility : Document synthesis protocols (e.g., solvent purity, reaction temperatures) and characterization methods (e.g., NMR, HPLC) in detail, adhering to guidelines for new compound validation .

- Controls and Validation : Include positive/negative controls (e.g., known inhibitors for bioactivity assays) and validate instrument calibration (e.g., spectrophotometer baselines) .

- Data Transparency : Report raw data and statistical analyses (e.g., p-values, confidence intervals) in supplementary materials, avoiding selective omission of outliers without justification .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on CID 131701058’s mechanism of action?

- Methodological Guidance :

- Identify Principal Contradictions : Prioritize discrepancies that directly impact mechanistic interpretations (e.g., opposing reports on CYP450 inhibition) using dialectical analysis frameworks .

- Reassess Methodological Variables : Compare experimental conditions (e.g., cell lines, incubation times) across studies to isolate confounding factors .

- Design Validation Experiments : Replicate critical assays under standardized conditions (e.g., ISO-certified lab protocols) to test reproducibility .

- Leverage Interdisciplinary Models : Integrate computational simulations (e.g., molecular docking) with wet-lab data to reconcile mechanistic hypotheses .

Q. What strategies optimize experimental parameters for high-throughput screening of CID 131701058 derivatives?

- Methodological Guidance :

- Iterative Design : Use factorial experiments to test variables (e.g., pH, temperature) and apply response surface methodology (RSM) to identify optimal conditions .

- Automation and QC : Implement robotic liquid handling systems with real-time quality control (e.g., plate readers for absorbance consistency) .

- Data Normalization : Calibrate results against internal standards (e.g., reference inhibitors) to minimize batch-to-batch variability .

- Ethical Compliance : Ensure animal/cell-based studies adhere to institutional review board (IRB) guidelines for humane endpoints .

Q. How can interdisciplinary approaches enhance the translational potential of CID 131701058 research?

- Methodological Guidance :

- Collaborative Frameworks : Partner with clinical researchers to validate in vitro findings in patient-derived samples (e.g., organoids) .

- Mixed-Methods Analysis : Combine quantitative data (e.g., pharmacokinetic profiles) with qualitative insights (e.g., patient-reported outcomes) .

- Cross-Disciplinary Validation : Use cheminformatics tools (e.g., QSAR models) to predict off-target effects and compare with phenotypic screening results .

- Grant Writing : Align proposals with funding priorities (e.g., NIH R01 mechanisms) by emphasizing translational milestones and societal impact .

Data Presentation and Publication

Q. What are best practices for visualizing complex datasets related to CID 131701058?

- Methodological Guidance :

- Figure Design : Use color-coded heatmaps for dose-response curves and avoid overcrowding chemical structures in graphical abstracts .

- Supplementary Materials : Archive raw spectra, crystallography data, and statistical code in open-access repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest (e.g., industry partnerships) and adhere to journal-specific policies on image manipulation .

Q. How to address peer-review critiques about methodological limitations in CID 131701058 studies?

- Methodological Guidance :

- Proactive Rebuttal : Acknowledge limitations (e.g., limited solubility of CID 131701058 in aqueous media) and propose follow-up experiments (e.g., prodrug synthesis) .

- Data Reanalysis : Apply alternative statistical models (e.g., Bayesian inference) to confirm robustness of conclusions .

- Collaborative Revisions : Invite co-authors from complementary disciplines (e.g., pharmacokinetics experts) to strengthen discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。